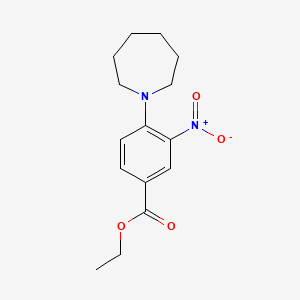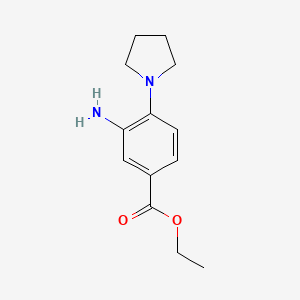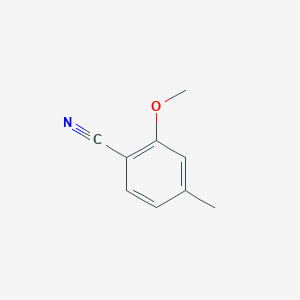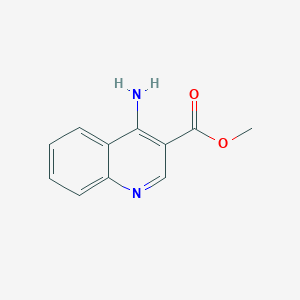
Methyl 4-aminoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-aminoquinoline-3-carboxylate” is a compound that belongs to the 4-aminoquinoline class . 4-aminoquinolines are known to exhibit various pharmacological properties such as antimalarial, anticancer, antitubercular, and antivirus .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds is a topic of active research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 4-aminoquinoline-3-carboxylate” is similar to other 4-aminoquinoline compounds. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
4-aminoquinolines undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .科学研究应用
C-H Bond Functionalization in Amino Acids and Peptides
Methyl 4-aminoquinoline-3-carboxylate derivatives play a crucial role in the C-H bond functionalization in amino acids and peptides. This process is instrumental in synthesizing natural products, including cyclopeptide alkaloids such as abyssenine A and mucronine E. The 8-aminoquinoline (AQ) directing group in these compounds is pivotal for stereoselective Pd-catalyzed β-functionalizations, enabling the introduction of diverse side chains like aryl, alkyl, and alkenyl. Moreover, the AQ protecting group can be conveniently removed, offering free carboxylic acids for direct use in peptide couplings. This methodology was crucial in synthesizing the aforementioned cyclopeptide alkaloids, showcasing the versatility of methyl 4-aminoquinoline-3-carboxylate in complex natural product synthesis (Kinsinger & Kazmaier, 2018).
Palladium-Catalyzed Arylation and Alkylation
The compound is also significant in auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. The process employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate and leads to selective monoarylation or arylation of secondary sp3 C-H bonds, depending on the auxiliary used. This method also exhibits some functional group tolerance, allowing the functionalization of amino- and hydroxy-acid derivatives. Preliminary mechanistic studies highlight the role of a palladacycle intermediate in these reactions, further illustrating the compound's utility in complex organic synthesis (Shabashov & Daugulis, 2010).
Synthesis of Hepatitis B Virus Inhibitors
Methyl 4-aminoquinoline-3-carboxylate derivatives have been investigated for their potential as Hepatitis B Virus (HBV) replication inhibitors. Studies involving the synthesis, crystallographic analysis, and molecular docking of these compounds suggest their efficacy as potent inhibitors of HBV replication. Experimental biological studies corroborate these findings, indicating the significant therapeutic potential of these compounds in combating HBV (Kovalenko et al., 2020).
Studies in Mass Spectrometry and Drug Candidate Analysis
In the realm of mass spectrometry, methyl 4-aminoquinoline-3-carboxylate derivatives have been observed to undergo unusual gas-phase formations, which is of particular interest in the study of bisubstituted isoquinolines as prolylhydroxylase inhibitor drug candidates. The peculiar behavior of these compounds under mass spectrometric conditions provides valuable insights into their structure and potential metabolic products, which can be crucial in clinical, forensic, or doping control analysis (Thevis et al., 2008).
未来方向
The future of 4-aminoquinolines relies heavily on strong partnerships between the public health sectors, academia, and private pharmaceutical/biotechnology companies to yield a continuing pipeline of 4-aminoquinoline candidates, which not only overcome resistance development but also demonstrate increased efficacy .
属性
IUPAC Name |
methyl 4-aminoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECBFGOLHKCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

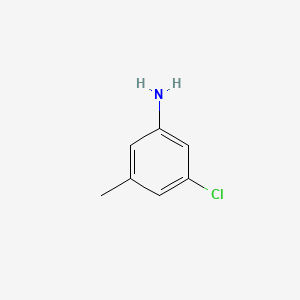
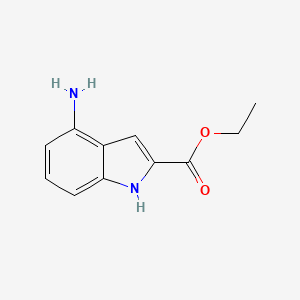
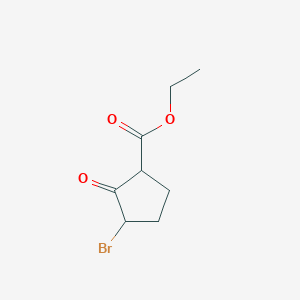
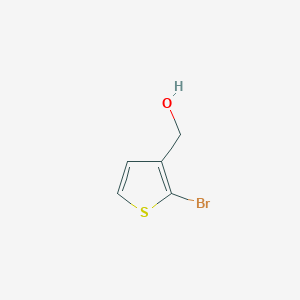
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
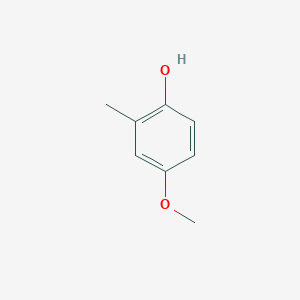
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
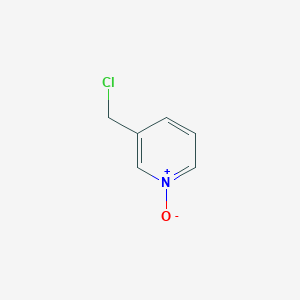
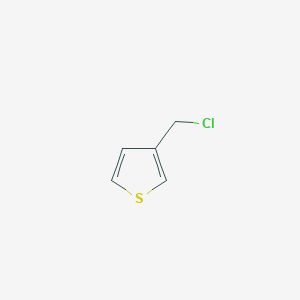
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)
